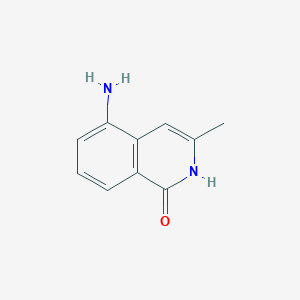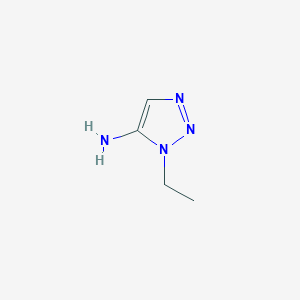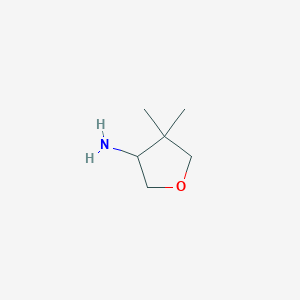
7-Hydroxy-2-methylisoquinolin-1(2H)-one
Overview
Description
7-Hydroxy-2-methylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-2-methylisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-2-methylisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications : A novel synthesis method for highly-substituted isoquinolines, like 7-hydroxy-2-methylisoquinolin-1(2H)-one, was developed, highlighting their importance in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).
Natural Product Isolation and Antiviral Properties : New isoquinoline alkaloids, structurally related to 7-hydroxy-2-methylisoquinolin-1(2H)-one, were isolated from plants and exhibited anti-tobacco mosaic virus activity, suggesting potential in antiviral research (Hu et al., 2020).
Role in Synthesis of Antipsychotic Drugs : 7-Hydroxyquinolin-2(1H)-one, a derivative, is a key intermediate in the synthesis of the antipsychotic drug Brexpiprazole, indicating its significance in pharmaceutical manufacturing (Reddy et al., 2018).
Pharmacological Effects on Blood Pressure and Respiration : Studies on isoquinoline compounds related to 7-hydroxy-2-methylisoquinolin-1(2H)-one showed effects on blood pressure, pulse rate, respiration, and smooth muscle, emphasizing its potential in cardiovascular and respiratory medicine (Fassett & Hjort, 1938).
Inhibition of HIV-1 : Compounds structurally related to 7-hydroxy-2-methylisoquinolin-1(2H)-one have shown potential as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H, indicating its relevance in antiretroviral therapy (Billamboz et al., 2011).
Protein Kinase C Inhibition : Isoquinolinesulfonamide compounds, closely related to 7-hydroxy-2-methylisoquinolin-1(2H)-one, have been used as protein kinase C inhibitors, useful in biological function studies (Hagiwara et al., 1988).
Antitumor Activity : Derivatives of isoquinoline, including those similar to 7-hydroxy-2-methylisoquinolin-1(2H)-one, have been synthesized and shown antitumor activity against various cancer cell lines, highlighting its potential in cancer therapy (Cho et al., 1997).
properties
IUPAC Name |
7-hydroxy-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-5-4-7-2-3-8(12)6-9(7)10(11)13/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLAVYFGNUBHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-methylisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



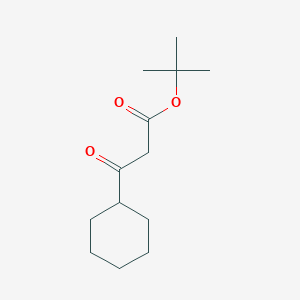
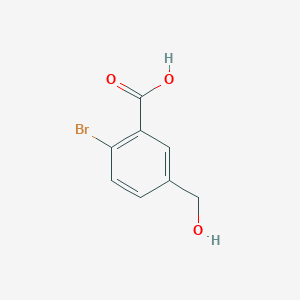
![2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8011590.png)
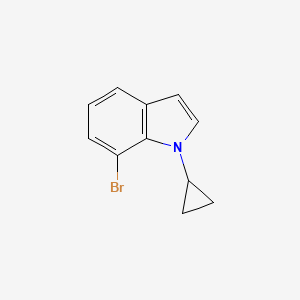
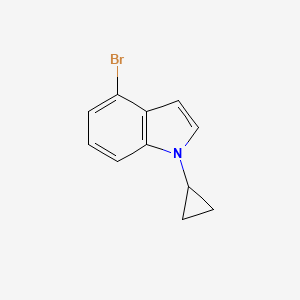

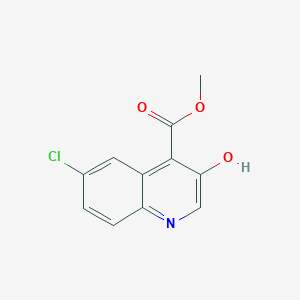
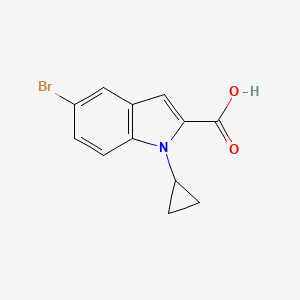
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B8011657.png)
